

# physical and chemical properties of 4-Chloro-2-methylanisole

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## Compound of Interest

Compound Name: 4-Chloro-2-methylanisole

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## An In-depth Technical Guide to 4-Chloro-2-methylanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **4-Chloro-2-methylanisole** (CAS No: 3260-85-3). The information is curated for professionals in research and development, offering detailed experimental protocols and structured data to facilitate its application in organic synthesis and drug discovery.

## Core Physical and Chemical Properties

**4-Chloro-2-methylanisole** is a halogenated aromatic ether.<sup>[1]</sup> Its molecular structure, featuring a methoxy group, a methyl group, and a chlorine atom on a benzene ring, makes it a versatile intermediate in the synthesis of more complex molecules, including agrochemicals and pharmaceuticals.<sup>[1]</sup> It appears as a colorless to pale yellow liquid with a characteristic aromatic odor.<sup>[1]</sup>

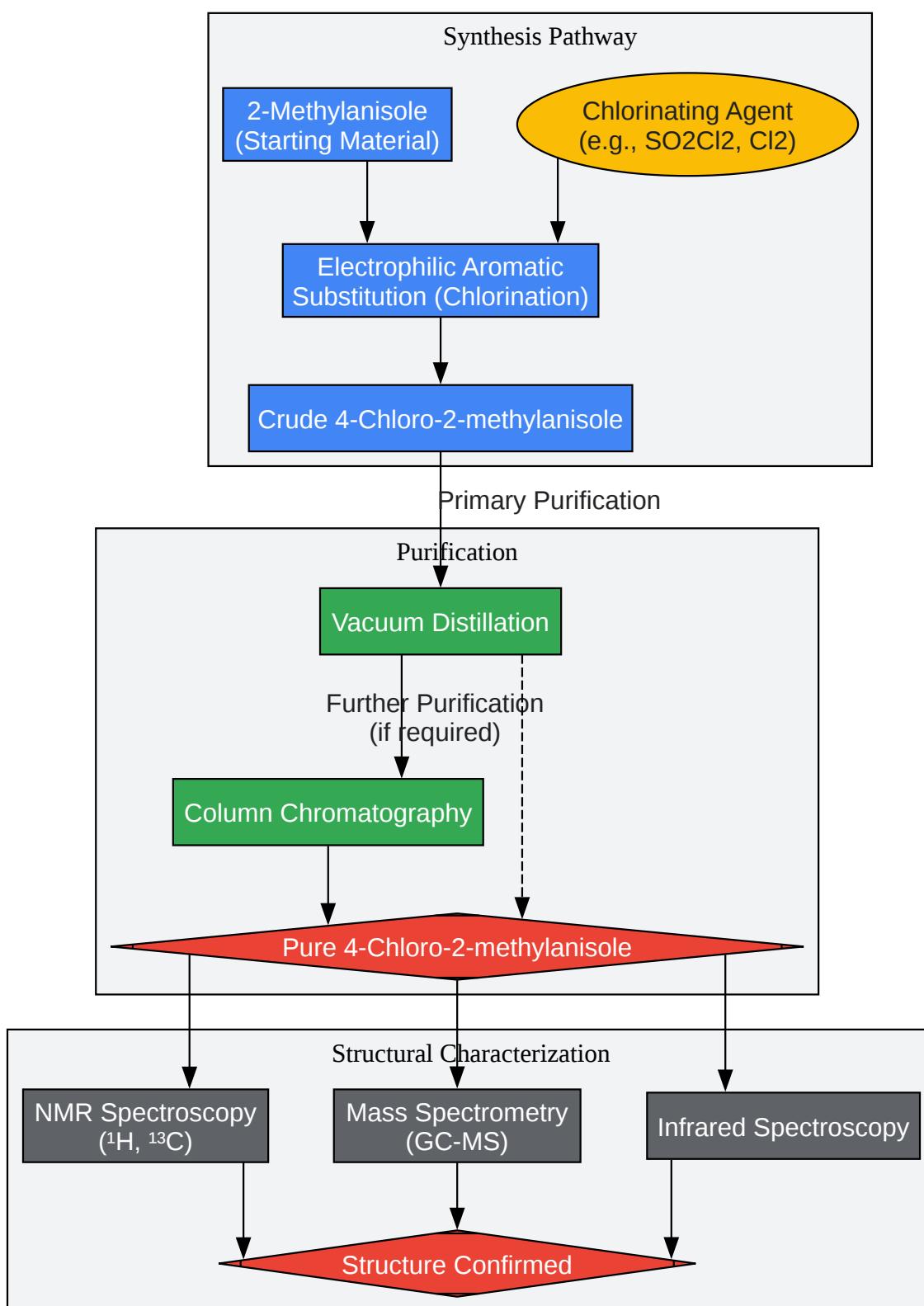
## Quantitative Data Summary

The key physical and chemical properties of **4-Chloro-2-methylanisole** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C <sub>8</sub> H <sub>9</sub> ClO	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	156.61 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Appearance	Colorless to pale yellow liquid	<a href="#">[1]</a>
Melting Point	32 - 39 °C	<a href="#">[4]</a> <a href="#">[5]</a>
Boiling Point	104 °C / 20 mmHg	<a href="#">[4]</a> <a href="#">[5]</a>
Density	~1.095 g/mL (estimate)	<a href="#">[4]</a> <a href="#">[5]</a>
Refractive Index (n <sub>20</sub> /D)	1.5345 - 1.5365	<a href="#">[4]</a> <a href="#">[5]</a>
Flash Point	101 °C (215 °F)	<a href="#">[4]</a>
Solubility	Soluble in organic solvents, limited in water	<a href="#">[1]</a>
LogP	3.17	<a href="#">[6]</a>
SMILES	CC1=C(C=CC(=C1)Cl)OC	<a href="#">[1]</a> <a href="#">[2]</a>
InChIKey	VDYDAUQHTVCCBX-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[2]</a>

## Synthesis and Characterization Workflow

The synthesis of **4-Chloro-2-methylanisole** can be achieved through electrophilic chlorination of 2-methylanisole. The subsequent characterization is crucial to confirm the structure and purity of the synthesized compound.

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Caption: General workflow for the synthesis and characterization of **4-Chloro-2-methylanisole**.

## Experimental Protocols

Detailed methodologies for the synthesis and determination of key physical properties are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and equipment.

### Synthesis of 4-Chloro-2-methylanisole via Chlorination

This protocol is adapted from general procedures for the chlorination of anisole derivatives.

#### Materials:

- 2-Methylanisole
- Sulfuryl chloride ( $\text{SO}_2\text{Cl}_2$ ) or Chlorine gas ( $\text{Cl}_2$ )
- Anhydrous dichloromethane (DCM) or other suitable inert solvent
- Ice bath
- Magnetic stirrer and stir bar
- Round-bottom flask
- Dropping funnel
- Separatory funnel
- Sodium bicarbonate ( $\text{NaHCO}_3$ ) solution (saturated)
- Brine (saturated  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Rotary evaporator

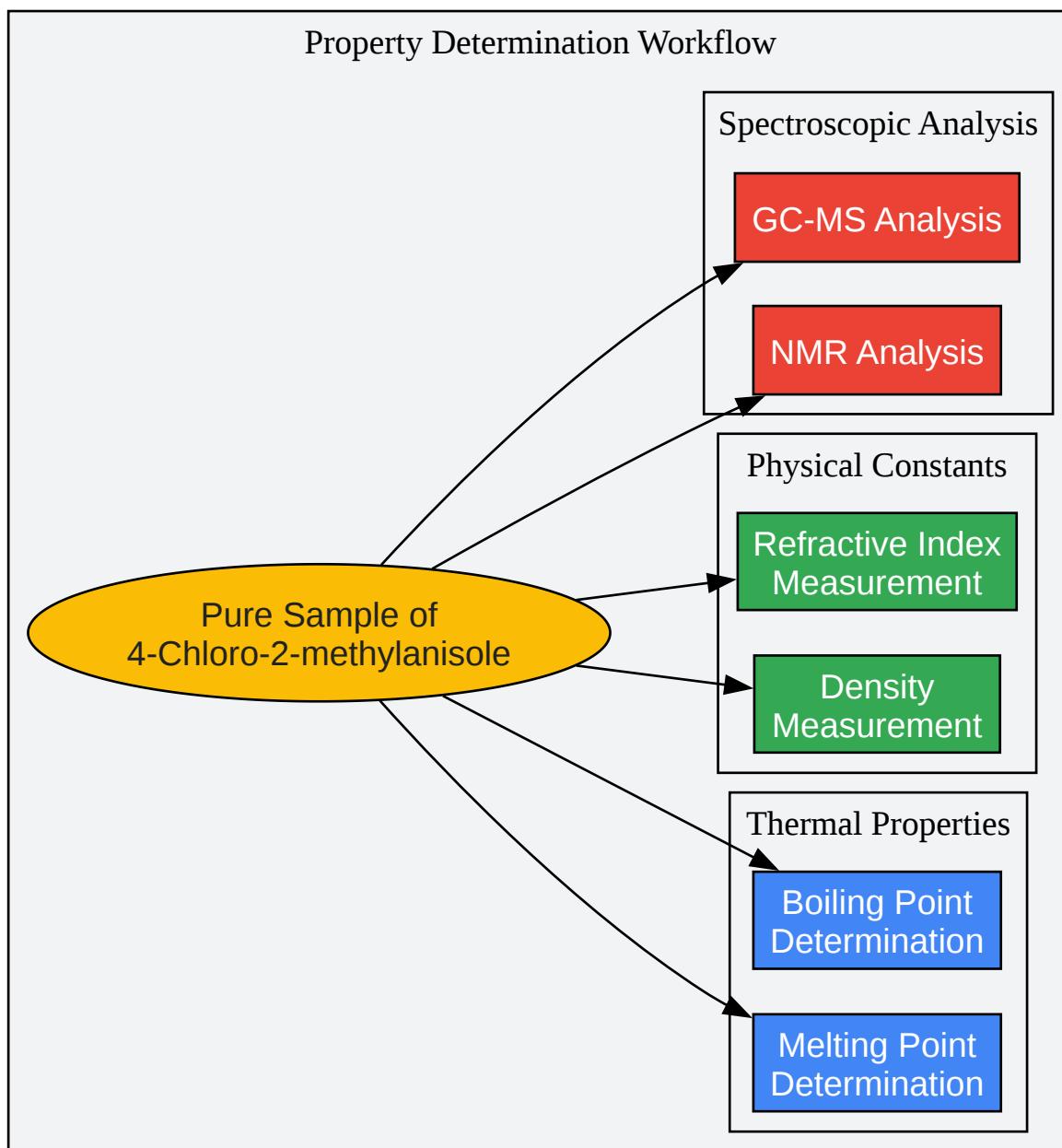
- Vacuum distillation apparatus or column chromatography setup

Procedure:

- In a round-bottom flask, dissolve 2-methylanisole in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
- Cool the stirred solution to 0 °C using an ice bath.
- Slowly add the chlorinating agent (e.g., sulfonyl chloride) dropwise via a dropping funnel, maintaining the temperature below 5 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC or GC.
- Quench the reaction by slowly adding it to ice-water.
- Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- Purify the crude product by vacuum distillation or flash column chromatography on silica gel to obtain pure **4-Chloro-2-methylanisole**.<sup>[7]</sup>

## Determination of Physical Properties

The following diagrams and protocols outline the standard procedures for determining the physical properties of **4-Chloro-2-methylanisole**.



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Caption: Experimental workflow for determining the physicochemical properties of a sample.

### 1. Melting Point Determination

Since **4-Chloro-2-methylanisole** can be a solid at or near room temperature, its melting point is a key indicator of purity.

- Apparatus: Mel-Temp apparatus or Thiele tube, capillary tubes, thermometer.[2][4]

- Protocol:
  - Ensure the sample is solid by cooling if necessary.
  - Introduce a small, finely powdered amount of the compound into a capillary tube, sealed at one end.[2][5][8]
  - Pack the sample to a height of 1-2 mm by tapping the tube.[8]
  - Place the capillary tube in the heating block of the apparatus alongside a calibrated thermometer.[4]
  - Heat the block slowly, at a rate of about 1-2°C per minute, especially when approaching the expected melting point.[2]
  - Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[4][9] A pure compound will have a sharp melting range of 0.5-1.0°C.[4]

## 2. Boiling Point Determination

- Apparatus: Thiele tube or a small test tube with a side arm, capillary tube (sealed at one end), thermometer, heating source (e.g., oil bath or heating block).[10][11]
- Protocol:
  - Place a few milliliters of the liquid into the test tube.[12]
  - Invert a capillary tube (sealed end up) into the liquid.[11][13]
  - Place the assembly in a heating bath, ensuring the thermometer bulb is level with the liquid.[2]
  - Heat the bath gently.[10]
  - Observe the capillary tube. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[11]

Alternatively, note the temperature when bubbling starts, then allow it to cool slightly. The temperature at which the liquid just begins to enter the capillary tube is the boiling point. [14]

### 3. Density Determination

- Apparatus: Pycnometer or a graduated cylinder and an analytical balance.[15][16]
- Protocol:
  - Measure the mass of a clean, dry measuring cylinder (m1).[15]
  - Add a known volume (e.g., 5.0 mL) of **4-Chloro-2-methylanisole** to the cylinder.[16]
  - Measure the combined mass of the cylinder and the liquid (m2).[15]
  - Calculate the mass of the liquid ( $m = m2 - m1$ ).
  - Calculate the density using the formula:  $\rho = \text{mass} / \text{volume}$ .[15][17] For higher accuracy, repeat the measurement and average the results.[18]

### 4. Refractive Index Determination

- Apparatus: Abbe refractometer.[19]
- Protocol:
  - Calibrate the refractometer using a standard liquid with a known refractive index.
  - Place a few drops of the **4-Chloro-2-methylanisole** sample onto the prism of the refractometer.
  - Close the prism and allow the temperature to stabilize (typically 20°C).
  - Adjust the instrument until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
  - Read the refractive index directly from the instrument's scale.

## 5. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Purpose: To confirm the chemical structure by analyzing the environment of the hydrogen (<sup>1</sup>H NMR) and carbon (<sup>13</sup>C NMR) atoms.
- Protocol:
  - Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>).[\[1\]](#)
  - Add a small amount of an internal standard, such as tetramethylsilane (TMS).[\[20\]](#)
  - Filter the solution into a clean NMR tube.[\[1\]](#)
  - Acquire the <sup>1</sup>H and <sup>13</sup>C NMR spectra according to the instrument's standard operating procedures. The resulting spectra should be consistent with the structure of 4-chloro-1-methoxy-2-methylbenzene.[\[21\]](#)[\[22\]](#)

## 6. Gas Chromatography-Mass Spectrometry (GC-MS)

- Purpose: To assess the purity of the compound and confirm its molecular weight.
- Protocol:
  - Prepare a dilute solution of the sample (approx. 10 µg/mL) in a volatile organic solvent like dichloromethane or hexane.[\[23\]](#)
  - Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.[\[23\]](#)
  - The gas chromatograph will separate the sample components. For a pure sample, a single major peak should be observed.[\[24\]](#)
  - The mass spectrometer will fragment the eluted compound and detect the fragments. The resulting mass spectrum should show a molecular ion peak corresponding to the molecular weight of **4-Chloro-2-methylanisole** (m/z ≈ 156) and a characteristic fragmentation pattern.[\[25\]](#)

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